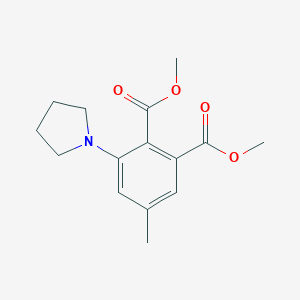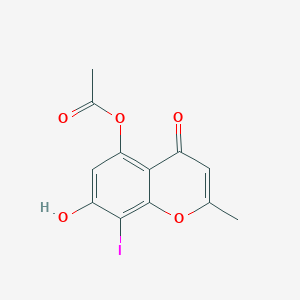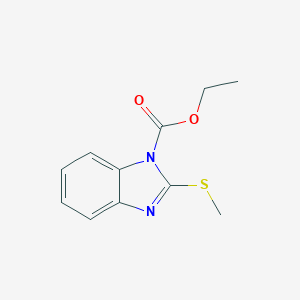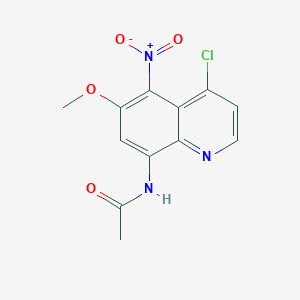![molecular formula C31H49N2+ B303355 Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- CAS No. 102247-34-7](/img/structure/B303355.png)
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a cationic lipid that is commonly used as a transfection reagent for the delivery of nucleic acids into cells.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been used in a variety of scientific research applications, including gene therapy, drug delivery, and cancer research. It is commonly used as a transfection reagent for the delivery of nucleic acids into cells, as it has been shown to be highly efficient in this regard. It has also been used as a drug delivery vehicle, as it can encapsulate hydrophobic drugs and deliver them to target cells. In cancer research, it has been used to deliver siRNA to cancer cells, resulting in the downregulation of target genes and inhibition of tumor growth.
Wirkmechanismus
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- works by forming complexes with nucleic acids, which are then taken up by cells via endocytosis. Once inside the cell, the lipid components of the complex are able to fuse with the cell membrane, releasing the nucleic acids into the cytoplasm. The nucleic acids are then able to enter the nucleus and carry out their intended function.
Biochemical and Physiological Effects:
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been shown to have low toxicity and minimal effects on cell viability. However, it has been shown to induce an inflammatory response in some cell types, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is its high transfection efficiency, which makes it a popular choice for gene therapy and other applications that require the delivery of nucleic acids into cells. However, its use may be limited by its potential to induce an inflammatory response in some cell types.
Zukünftige Richtungen
There are many potential future directions for the use of Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- in scientific research. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in combination with other transfection reagents to improve transfection efficiency. Additionally, further research is needed to better understand the mechanism of action and potential limitations of this compound in different cell types and applications.
Synthesemethoden
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is synthesized by reacting 4-(dimethylamino)benzaldehyde with 1-bromo-2-(hexadecylthio)ethene in the presence of a palladium catalyst. The resulting compound is then quaternized with pyridine to form the final product.
Eigenschaften
CAS-Nummer |
102247-34-7 |
|---|---|
Produktname |
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- |
Molekularformel |
C31H49N2+ |
Molekulargewicht |
449.7 g/mol |
IUPAC-Name |
4-[2-(1-hexadecylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H49N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-27-24-30(25-28-33)19-18-29-20-22-31(23-21-29)32(2)3/h18-25,27-28H,4-17,26H2,1-3H3/q+1 |
InChI-Schlüssel |
ZDKRXBKIYXWTIR-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)

![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)


![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)


![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)